Enkephalin-leu, ala(2)-Me-phe(4)-
Description
Historical Context of Enkephalin Discovery and Early Synthetic Analogs
The two initially discovered forms were [Met]-enkephalin and [Leu]-enkephalin, with the sequences Tyr-Gly-Gly-Phe-Met and Tyr-Gly-Gly-Phe-Leu, respectively. wikipedia.orgwikipedia.org These peptides, however, proved to be of limited therapeutic use as they were weak and rapidly broken down in the body. pbs.orgnih.gov This led to a wave of research focused on creating synthetic analogs. Early efforts aimed to modify the enkephalin structure to increase potency and duration of action. One notable early analog was [D-Ala², D-Leu⁵]-enkephalin (DADLE), which exhibited improved stability and greater selectivity for the δ-opioid receptor compared to its natural counterpart. nih.gov Another example is Tyr-D-Ala-Gly-MePhe-Met(O)-ol (FK 33-824), a potent and systemically active analog. ias.ac.in
Rationale for Developing Metabolically Stable and Selective Enkephalin Analogs for Research
The primary motivation for designing synthetic enkephalin analogs stems from the inherent limitations of the endogenous peptides for research and clinical applications. Natural enkephalins are highly susceptible to rapid degradation by enzymes called peptidases, such as aminopeptidases and enkephalinases, which cleave the peptide bonds. nih.govnih.gov This enzymatic action results in a very short biological half-life.
Furthermore, endogenous enkephalins exhibit poor bioavailability and have a limited capacity to cross the blood-brain barrier, restricting their utility in systemic administration for central nervous system effects. nih.govmdpi.com To overcome these challenges, researchers have focused on creating analogs with enhanced metabolic stability and tailored selectivity for the different opioid receptor subtypes. nih.govmdpi.com
Key strategies to enhance stability include:
Substitution with D-amino acids: Replacing the Glycine at position 2 with a D-amino acid, such as D-Alanine, protects the peptide from degradation by aminopeptidases. nih.govias.ac.in
Modifications to the peptide backbone: Introducing changes like N-methylation of an amino acid residue can sterically hinder enzyme access. ias.ac.in
C-terminal modification: Altering the terminal carboxyl group can prevent degradation by carboxypeptidases. ias.ac.in
Achieving receptor selectivity is crucial for dissecting the distinct physiological roles of the μ (mu), δ (delta), and κ (kappa) opioid receptors. By developing analogs that preferentially bind to one receptor type, scientists can investigate the specific functions of that receptor in processes like analgesia, respiratory control, and emotional responses. nih.govnih.gov
Classification of Endogenous Opioid Peptides and Associated Receptor Systems in Academic Context
The endogenous opioid system is a complex network comprising several families of peptide ligands and their corresponding receptors. This system is integral to maintaining homeostasis and regulating a wide array of physiological functions. frontiersin.org
Endogenous Opioid Peptides: There are three principal families of endogenous opioid peptides, each derived from a distinct precursor protein: wikipedia.orgnih.govnews-medical.net
Enkephalins: Derived from proenkephalin, this family includes Met-enkephalin and Leu-enkephalin.
Endorphins: Derived from pro-opiomelanocortin (POMC), with β-endorphin being the most prominent member.
Dynorphins: Derived from prodynorphin, this family includes dynorphin (B1627789) A and dynorphin B.
Opioid Receptor Systems: These peptides exert their effects by binding to G protein-coupled receptors. There are three "classical" opioid receptor types and one non-classical type: frontiersin.orgguidetopharmacology.orgnih.gov
μ-Opioid Receptor (MOR): The primary target for morphine and β-endorphin. news-medical.net
δ-Opioid Receptor (DOR): The receptor for which enkephalins show the highest affinity. nih.govnews-medical.net
κ-Opioid Receptor (KOR): The primary target for dynorphins. news-medical.netguidetopharmacology.org
Nociceptin/Orphanin FQ Receptor (NOPR): A related but distinct receptor that does not bind classical opioids with high affinity. frontiersin.org
The differential distribution of these receptors throughout the nervous system and the varying affinities of the endogenous peptides for each receptor type allow for the nuanced modulation of numerous biological processes. news-medical.net
Table 1: Endogenous Opioid Peptides and Receptor Selectivity
| Peptide Family | Precursor Protein | Primary Endogenous Ligands | Preferred Receptor |
|---|---|---|---|
| Enkephalins | Proenkephalin | [Met]-enkephalin, [Leu]-enkephalin | δ-Opioid Receptor (DOR) |
| Endorphins | Pro-opiomelanocortin (POMC) | β-Endorphin | μ-Opioid Receptor (MOR) |
| Dynorphins | Prodynorphin | Dynorphin A, Dynorphin B | κ-Opioid Receptor (KOR) |
Overview of the Research Significance of "Enkephalin-leu, ala(2)-Me-phe(4)-" as a Probe Compound
The specific compound Enkephalin-leu, ala(2)-Me-phe(4)- has the amino acid sequence Tyr-Ala-Gly-MePhe-Leu . While this exact peptide is not as extensively documented in scientific literature as highly characterized analogs like DAMGO ([D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin), its structure incorporates key modifications that make it a valuable research probe. nih.govresearchgate.net Its significance can be understood by analyzing its constituent chemical modifications, which are well-established strategies for enhancing peptide stability and modulating receptor affinity.
The defining features of this analog are:
Alanine at position 2 (Ala²): The substitution of Glycine with Alanine (typically a D-Alanine in synthetic analogs) is a classic method to confer resistance to degradation by aminopeptidases, thereby increasing the peptide's biological half-life. ias.ac.in
N-methylated Phenylalanine at position 4 (MePhe⁴): The methylation of the amide nitrogen of the phenylalanine residue is known to increase potency and can influence receptor selectivity. ias.ac.in This modification also contributes to metabolic stability by sterically hindering cleavage by endopeptidases.
Leucine (B10760876) at position 5 (Leu⁵): The C-terminal leucine directs the analog's activity profile towards the enkephalin family, which preferentially targets δ- and μ-opioid receptors. wikipedia.org
Collectively, these modifications create a peptide that is more stable than the native Leu-enkephalin, allowing for more sustained and reliable effects in experimental settings. While DAMGO is a gold standard for specifically probing the μ-opioid receptor, the Leu-enkephalin backbone of Enkephalin-leu, ala(2)-Me-phe(4)- suggests it likely functions as a potent agonist at both μ- and δ-opioid receptors, similar to other modified Leu-enkephalin analogs. nih.gov Its utility lies in its ability to activate these receptor populations with enhanced stability, making it a useful tool for in vitro and in vivo studies aimed at elucidating the combined roles of μ and δ receptor systems.
Table 2: Properties of Key Enkephalin Analogs
| Compound Name | Sequence | Key Modifications | Primary Receptor Target(s) | Research Significance |
|---|---|---|---|---|
| [Leu]-Enkephalin | Tyr-Gly-Gly-Phe-Leu | (None) | δ-Opioid Receptor | Endogenous baseline |
| DADLE | Tyr-D-Ala -Gly-Phe-D-Leu | D-Ala², D-Leu⁵ | δ-Opioid Receptor | Increased stability, δ-selective probe |
| DAMGO | Tyr-D-Ala -Gly-NMe-Phe -Gly-ol | D-Ala², NMe-Phe⁴, Gly-ol⁵ | μ-Opioid Receptor | High stability, highly μ-selective probe. nih.gov |
| Enkephalin-leu, ala(2)-Me-phe(4)- | Tyr-Ala -Gly-MePhe -Leu | Ala², MePhe⁴ | μ/δ-Opioid Receptors (Inferred) | Enhanced stability, mixed μ/δ agonist probe (Inferred from structure). ias.ac.in |
Structure
2D Structure
Properties
CAS No. |
64963-13-9 |
|---|---|
Molecular Formula |
C30H41N5O7 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl] (2S)-4-methyl-2-[[(2S)-2-[[2-(methylamino)acetyl]amino]-3-phenylpropanoyl]amino]pentanoate |
InChI |
InChI=1S/C30H41N5O7/c1-18(2)14-25(35-28(39)24(34-26(37)17-32-4)16-20-8-6-5-7-9-20)30(41)42-29(40)19(3)33-27(38)23(31)15-21-10-12-22(36)13-11-21/h5-13,18-19,23-25,32,36H,14-17,31H2,1-4H3,(H,33,38)(H,34,37)(H,35,39)/t19-,23+,24+,25+/m1/s1 |
InChI Key |
NVAWSMZUKCWFOM-RYCFVGSHSA-N |
SMILES |
CC(C)CC(C(=O)OC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC |
Isomeric SMILES |
C[C@H](C(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)OC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC |
Other CAS No. |
64963-13-9 |
Synonyms |
2-Ala-4-Me-Phe-Leu-enkephalin DAMLE enkephalin-Leu, Ala(2)-Me-Phe(4)- enkephalin-Leu, alanine(2)-Me-Phe(4)- Leu-enkephalin, Ala(2)-Me-Phe(4)- leucine-enkephalin, Ala(2)-Me-Phe(4)- |
Origin of Product |
United States |
Peptide Synthesis and Advanced Chemical Modification Methodologies
Strategies for "Enkephalin-leu, ala(2)-Me-phe(4)-" and Related Analog Synthesis
The synthesis of Enkephalin-leu, ala(2)-Me-phe(4)- and its analogs is primarily achieved through two main strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). Each method offers distinct advantages and is chosen based on the desired scale, purity, and complexity of the target peptide.
Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations
SPPS is a cornerstone in peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support, which simplifies purification by removing excess reagents and by-products through simple filtration and washing steps. bachem.com The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. bachem.comwpmucdn.com
Key steps in SPPS include:
Resin Swelling: The choice of resin and solvent is critical for efficient synthesis. Polystyrene (PS) and polyethylene (B3416737) glycol (PEG) based resins are commonly used, with their swelling properties influencing reaction kinetics. nih.gov
Deprotection: The removal of the temporary Nα-protecting group, typically the fluorenylmethoxycarbonyl (Fmoc) group, is achieved using a base like piperidine (B6355638) in a solvent such as N,N-Dimethylformamide (DMF). wpmucdn.com
Coupling: The activated carboxylic acid of the incoming amino acid is coupled to the free amine of the resin-bound peptide. Various coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with additives like Oxyma are used to facilitate this reaction. wpmucdn.commdpi.com
Cleavage: Once the desired sequence is assembled, the peptide is cleaved from the resin support using an acidolytic cleavage cocktail. bachem.com
Optimizations in SPPS aim to improve efficiency and yield. The use of automated peptide synthesizers, including those with microwave assistance, has significantly reduced synthesis time and the amount of chemicals required. ukzn.ac.za
Solution-Phase Peptide Synthesis (LPPS) Approaches and Fragment Condensation
While SPPS is dominant, LPPS remains a valuable technique, particularly for large-scale synthesis and for peptides that are difficult to produce on a solid support. bachem.comnih.govnih.gov In LPPS, the peptide chain is synthesized entirely in solution. advancedchemtech.com
Environmentally Benign Synthetic Methodologies in Peptide Chemistry
The pharmaceutical industry is increasingly focusing on "green chemistry" to minimize the environmental impact of manufacturing processes. rsc.org Peptide synthesis traditionally uses large volumes of hazardous organic solvents like DMF and dichloromethane (B109758) (DCM). rsc.orgacs.org
Efforts to make peptide synthesis more sustainable include:
Green Solvents: Researchers are exploring the use of more environmentally friendly solvents. Propylene carbonate has been shown to be a viable replacement for DMF and DCM in both SPPS and LPPS. rsc.orgacs.org Other alternatives being investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). ukzn.ac.zabiotage.com Water-based synthesis is also being explored. nih.govadvancedchemtech.com
Solvent Recycling: Implementing solvent recovery systems can significantly reduce hazardous waste. ambiopharm.com
Continuous Flow Chemistry: Moving from batch processing to continuous flow systems can minimize the use of excess reagents and solvents, leading to less waste and improved efficiency. nih.govadvancedchemtech.comoxfordglobal.com
Biocatalysis: The use of enzymes in peptide synthesis offers high selectivity and yield under mild conditions, reducing by-products and environmental impact. oxfordglobal.com
Targeted Chemical Modifications for Enhanced Research Utility
To overcome limitations of native peptides, such as poor bioavailability and rapid degradation, various chemical modifications are employed. These modifications aim to alter the pharmacokinetic properties of the peptides for improved utility in preclinical research.
Glycosylation Strategies for Altered Pharmacokinetic Profiles in Preclinical Models
Glycosylation, the attachment of sugar moieties to the peptide backbone, is a promising strategy to improve the delivery of peptide drugs across the blood-brain barrier. nih.gov Studies have shown that glycosylating enkephalin analogs can lead to:
Improved Brain Uptake: In situ brain perfusion studies have demonstrated significantly enhanced brain uptake for several glycosylated peptides. nih.gov
Altered Receptor Binding: Glycosylation can affect the peptide's affinity for opioid receptors, with some studies showing a slight decrease in delta-opioid receptor affinity and mixed effects on mu-opioid receptor binding. nih.gov
Decreased Lipophilicity: The addition of sugar groups generally leads to a significant decrease in the lipophilicity of the peptide. nih.gov
It is important to note that while protein glycosylation is crucial for the functional expression of opiate receptors, the oligosaccharide units themselves may not be directly involved in the receptor-ligand interaction. nih.gov
Hybrid Peptide-Polymer Conjugation (e.g., Polyethylene Glycol) for Modified Bioavailability
Conjugation of peptides to polymers like polyethylene glycol (PEG), known as PEGylation, is a widely used technique to enhance the pharmacokinetic properties of biopharmaceuticals. nih.govump.edu.pl PEGylation can:
Increase Half-life: By increasing the size of the peptide, PEGylation reduces renal clearance and protects the peptide from enzymatic degradation, thereby extending its circulation time in the blood. nih.govbiochempeg.com
Improve Solubility: PEGylation can enhance the solubility of hydrophobic peptides. ump.edu.pl
Reduce Immunogenicity: The PEG polymer can shield the peptide from the immune system, reducing its immunogenic potential. nih.gov
Research on PEGylated enkephalin analogs has shown that this modification can significantly potentiate their antinociceptive effects. For example, hybrids of [D-Ala2,(N-Me)Phe4] enkephalin analogs with amino-poly(ethylene glycol) (aPEG) exhibited remarkably enhanced and prolonged antinociceptive activity compared to the parent peptides. nih.gov The properties of the PEG polymer, such as its mass and the site of attachment, can influence the biological activity and bioavailability of the resulting conjugate. nih.gov
Dimerization and Multivalent Analog Design for Receptor Interaction Studies
The synthesis of dimeric analogs of enkephalin fragments has demonstrated the potential to activate receptors that are unresponsive to the monomeric units. For instance, dimeric versions of the inactive enkephalin fragment Tyr-D-Ala-Gly, created by cross-linking two units at their C-terminus with an alkanediamine spacer, were shown to activate µ-opioid receptors. nih.gov The biological activity of these dimers was found to be dependent on the length of the spacer, indicating that the spatial orientation and distance between the pharmacophores are critical for effective bivalent interaction with the receptor sites. nih.gov This suggests that µ-opioid receptors may possess at least two proximal binding sites that can be bridged by these dimeric ligands. nih.gov
Further research has focused on creating bivalent ligands that can target different opioid receptor subtypes simultaneously, such as µ (MOR) and δ (DOR) opioid receptors. nih.govarizona.edu The rationale behind this approach is that co-activation of both MOR and DOR may produce potent analgesia with a more favorable side-effect profile. nih.gov This has been achieved by conjugating enkephalin analogues with other pharmacophores, such as derivatives of 4-anilidopiperidine, to create novel bivalent ligands. arizona.edu These hybrid molecules have shown high binding affinities for both µ and δ receptors and potent agonist activities in functional assays. nih.govarizona.edu
The concept of multivalency has also been extended to the development of ligand systems co-immobilized on liposomes. nih.gov In one such system, enkephalin and neurotensin (B549771) derivatives were anchored to the surface of liposomes, creating a multivalent presentation. This immobilization led to a significant increase in the receptor affinity of the enkephalin derivatives for the δ-receptor compared to the free peptide. nih.gov
Table 1: Examples of Dimeric and Bivalent Enkephalin Analogs and Their Receptor Interaction Properties
| Analog Type | Structure Description | Key Findings | Reference |
|---|---|---|---|
| Dimeric Fragment | Dimeric analogs of Tyr-D-Ala-Gly linked at the C-terminus with an alkanediamine spacer, (H-Tyr-D-Ala-Gly-NH)2-(-CH2-)n. | Dimerization activated the inactive monomeric fragment, inducing high µ-receptor selectivity. Optimal activity was observed with a specific spacer length (n=2). | nih.gov |
| Bivalent Ligand | Enkephalin-like tetrapeptide linked to an N-phenyl-N-piperidin-4-yl propionamide (B166681) moiety. | Showed very high binding affinities (in the nanomolar range) at both µ and δ receptors and potent agonist activity. | nih.gov |
| Hybrid Bivalent Ligand | Enkephalin analogues conjugated to 4-anilidopiperidine derivatives. | Exhibited very good affinities at both µ and δ opioid receptors, with one lead compound showing affinities of 0.1 nM (µ) and 0.5 nM (δ). | arizona.edu |
| Liposome-Immobilized Multivalent Ligand | Enkephalin derivatives immobilized on dimyristoylphosphatidylcholine (B1235183) (DMPC) liposomes. | Receptor affinity for the δ-receptor was significantly enhanced upon immobilization compared to the free peptide derivative. | nih.gov |
Isosteric Replacements and Backbone Modifications in Peptide Design
Isosteric replacement and backbone modification are cornerstone strategies in medicinal chemistry for optimizing the pharmacological properties of peptides like enkephalins. drughunter.comcambridgemedchemconsulting.com These modifications aim to enhance metabolic stability, improve receptor affinity and selectivity, and fine-tune functional activity by altering the peptide's physicochemical properties and conformational landscape. drughunter.comcambridgemedchemconsulting.com
Isosteric replacement involves substituting an atom or a group of atoms with another that has similar physical and chemical properties. cambridgemedchemconsulting.com In enkephalin analogs, this can involve the side chains of the amino acid residues. For example, substituting the natural methionine residue with its isosteric non-natural amino acid, D-Norleucine (DNle), at position 2 has been shown to enhance interaction at the kappa-opioid receptor (KOR) in addition to MOR and DOR. nih.gov Similarly, modifications to the phenylalanine residue at position 4 (Phe⁴) have been extensively studied. Introducing substituents at the meta-position of the phenyl ring of Phe⁴ can produce ligands with high affinity, varying selectivity for µ and δ receptors, and improved stability in plasma. nih.govmdpi.comnih.gov
Backbone modification involves altering the peptide's amide bonds to confer resistance to enzymatic degradation by proteases. drughunter.com A common approach is the replacement of a standard amide bond (-CO-NH-) with a thioamide bond (-CS-NH-). The introduction of a thioamide linkage into the backbone of leucine (B10760876) enkephalin has been shown to have a profound effect on receptor affinity and selectivity. nih.gov While a thioamide substitution at the 1-2 position resulted in an inactive compound, the same modification at the 2-3 or 4-5 positions led to enhanced potency. Notably, the analog with a modification at the 2-3 position displayed a significantly higher preference for δ-receptors over µ-receptors compared to the natural peptide. nih.gov This demonstrates that even subtle alterations to the peptide backbone can dramatically influence receptor recognition. nih.gov Other strategies include replacing amide bonds with non-hydrolyzable motifs like 3-aminooxetanes to create analogs with retained biological activity and enhanced stability. drughunter.com
Table 2: Research Findings on Isosteric and Backbone Modifications of Enkephalin Analogs
| Modification Type | Position(s) Modified | Modification Detail | Impact on Activity/Selectivity | Reference |
|---|---|---|---|---|
| Backbone Modification | 2-3 peptide bond | Replacement of the amide bond with a thioamide linkage (-CS-NH-). | Resulted in a 3 to 5 times higher preference for δ-receptors over µ-receptors compared to natural leucine enkephalin. | nih.gov |
| Isosteric Replacement | Position 2 | Substitution with D-Norleucine (DNle), a Met isostere. | Contributed to increased binding affinity and functional activity at the KOR, in addition to MOR and DOR. | nih.gov |
| Isosteric Replacement | Position 4 (Phe⁴) | Introduction of various substituents at the meta-position of the phenyl ring. | Provided high-affinity ligands with varying levels of selectivity and bias at both δ and µ opioid receptors and improved peptide stability. | nih.govmdpi.com |
| Backbone Modification | Various peptide bonds | Replacement of peptidic amide bonds with non-hydrolyzable 3-aminooxetane motifs. | Developed analogs that retained biological activity while being resistant to degradation. | drughunter.com |
Cellular and Subcellular Mechanisms of Action
Intracellular Signaling Pathways Activated by "Enkephalin-leu, ala(2)-Me-phe(4)-"
Activation of the μ-opioid receptor by DAMGO triggers a series of complex intracellular signaling pathways. These pathways are primarily mediated by G-proteins and result in the modulation of ion channel activity and the activation of kinase cascades, which ultimately dictate the cellular response.
The binding of DAMGO to the μ-opioid receptor induces a conformational change in the receptor, leading to the activation of associated heterotrimeric guanine (B1146940) nucleotide-binding proteins (G-proteins) of the Gi/o family. nih.gov This activation is a critical first step in the signaling cascade. The process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer.
Studies in rat periaqueductal gray neurons have demonstrated that the effects of DAMGO are mediated by pertussis toxin-sensitive G-proteins, confirming the involvement of the Gi/o subtype. nih.gov The activated Gαi/o subunit primarily functions to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociated Gβγ subunits also play a direct role in signaling, notably by modulating ion channel activity. nih.gov Research on human neuroblastoma SH-SY5Y cells suggests that μ- and δ-opioid receptors share a common pool of G-proteins, indicating a potential for intracellular crosstalk between these receptor systems. nih.gov Furthermore, even signaling pathways that involve other proteins, such as β-arrestin-mediated ERK activation, have been shown to be sensitive to pertussis toxin, suggesting an upstream requirement for G-protein activation. nih.gov
A key consequence of Gi/o protein activation by DAMGO is the modulation of ion channel function, which directly impacts neuronal excitability. The dissociated Gβγ subunits from the activated G-protein complex are primarily responsible for these effects.
Potassium (K+) Channels: DAMGO activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov In acutely dissociated rat periaqueductal gray neurons, DAMGO was shown to activate an inwardly rectifying K+ current (I(DAMGO)) that was sensitive to K+ channel blockers like barium (Ba2+) and quinine. nih.gov This opening of K+ channels leads to an efflux of K+ ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an inhibitory effect. This process occurs without the involvement of second messengers. nih.gov
Calcium (Ca2+) Channels: DAMGO also inhibits voltage-gated calcium channels (VGCCs), particularly of the N-type. epa.govnih.gov In studies on dorsal root ganglia (DRG) neurons from both rats and humans, DAMGO was found to block a significant portion of the high-voltage activated (HVA) Ca2+ current. nih.gov This inhibition is crucial at presynaptic terminals, where an influx of Ca2+ is necessary for the release of neurotransmitters. By reducing Ca2+ influx, DAMGO suppresses neurotransmitter release, contributing to its analgesic and neuromodulatory effects. nih.gov
| Ion Channel | Effect of DAMGO Activation | Primary Mediator | Cellular Consequence |
| GIRK (K+) Channel | Activation / Opening | Gβγ subunit | K+ efflux, membrane hyperpolarization, decreased neuronal excitability. nih.gov |
| VGCC (Ca2+) Channel | Inhibition / Closing | Gβγ subunit | Reduced Ca2+ influx, decreased neurotransmitter release. epa.govnih.gov |
Beyond the classical pathways of ion channel regulation, DAMGO also activates the mitogen-activated protein (MAP) kinase (MAPK) signaling cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. nih.govyoutube.com This pathway is involved in regulating a host of cellular processes, including gene expression, cell growth, and differentiation.
The mechanism of ERK activation by DAMGO can vary depending on the cellular context. In immortalized astrocytes, DAMGO induces a transient stimulation of ERK phosphorylation through a novel mechanism. nih.gov Upon DAMGO binding, calmodulin (CaM) is released from the μ-opioid receptor. CaM then activates phospholipase C (PLC), which generates diacylglycerol (DAG), a molecule that in turn activates Protein Kinase C epsilon (PKCε), leading to ERK activation. nih.gov
In other systems, the composition of the receptor complex itself can alter the signaling pathway. When the μ-opioid receptor forms a heterodimer with the δ-opioid receptor, DAMGO-induced ERK activation switches from a PKC-dependent pathway to a slower, more sustained pathway that is mediated by β-arrestin2. nih.gov Further research has implicated scaffolding proteins, such as IQGAP1 and CRKL, as essential for DAMGO-mediated activation of specific downstream effectors like Rac1 and subsequent nuclear ERK activity. researchgate.net The activation of MAPK in enteric neurons by DAMGO has also been shown to be dependent on the protein dynamin. researchgate.net
Receptor Trafficking and Desensitization Mechanisms in Cellular Systems
Continuous or prolonged exposure to an agonist like DAMGO leads to regulatory processes that diminish the cellular response over time, namely desensitization and receptor trafficking. As a high-efficacy agonist, DAMGO robustly induces these phenomena. nih.govthebiogrid.org
The process begins with the phosphorylation of the μ-opioid receptor (MOR), a key event efficiently promoted by DAMGO. elifesciences.org Specifically, serine-375 on the receptor's C-terminal tail has been identified as a primary phosphorylation site for DAMGO-activated MOR. nih.gov This phosphorylation serves as a signal for the recruitment of β-arrestin proteins to the receptor. elifesciences.org
β-arrestin binding not only uncouples the receptor from its G-protein, leading to rapid desensitization of the signal, but also targets the receptor for internalization. nih.govelifesciences.org The receptor is moved from the cell surface into the cell's interior via endocytosis, a process that requires dynamin. researchgate.net This removal of receptors from the plasma membrane further reduces the cell's ability to respond to the agonist. Studies show that prolonged exposure to DAMGO leads to a net reduction of the presynaptic surface MOR pool. elifesciences.org
Once internalized, the fate of the MOR can vary. In response to DAMGO, the receptor is trafficked through endosomes. epa.gov From here, it can either be targeted to lysosomes for degradation or dephosphorylated and recycled back to the cell surface, a process which allows for the resensitization of the cellular response. epa.govnih.gov Upon removal of DAMGO, desensitized receptors are rapidly dephosphorylated and regain functional activity. nih.gov
| Step | Mechanism | Key Molecules | Consequence |
| 1. Agonist Binding | DAMGO binds to the μ-opioid receptor. | DAMGO, MOR | Initiation of signaling. |
| 2. Phosphorylation | G-protein receptor kinases (GRKs) phosphorylate the receptor's intracellular tail. | GRK, Serine-375 | Prepares receptor for β-arrestin binding. nih.gov |
| 3. β-Arrestin Recruitment | β-arrestin binds to the phosphorylated receptor. | β-arrestin | Uncoupling from G-protein (desensitization). elifesciences.org |
| 4. Internalization | β-arrestin facilitates the removal of the receptor from the cell surface via endocytosis. | Dynamin, Clathrin | Reduction of surface receptors. researchgate.netelifesciences.org |
| 5. Intracellular Trafficking | The receptor is sorted within endosomes. | Rab4, Rab11 endosomes | Receptor is directed for recycling or degradation. epa.gov |
| 6. Resensitization / Degradation | Receptor is either dephosphorylated and returned to the membrane or degraded in lysosomes. | Phosphatases | Recovery of receptor function or downregulation of receptor number. nih.gov |
Interplay with Endogenous Opioid Systems at the Cellular Level
DAMGO, an exogenous peptide, exerts its effects within a system that is endogenously regulated by opioid peptides like enkephalins and endorphins. nih.gov There is significant interplay between DAMGO's actions and the endogenous opioid system at the cellular level, primarily through interactions between the μ- and δ-opioid receptors. Endogenous leu-enkephalin has a higher preference for the δ-opioid receptor. wikipedia.org
One major point of interaction is at the level of G-protein signaling. Evidence from human neuroblastoma cells indicates that μ- and δ-opioid receptors can activate a common pool of G-proteins. nih.gov This convergence suggests that the activation of one receptor type can influence the signaling capacity of the other by competing for the same intracellular effectors.
Furthermore, μ- and δ-opioid receptors can form heterodimers, which are complexes of the two different receptor types. The formation of these heterodimers creates a unique signaling entity. As noted previously, DAMGO-induced activation of a μ-δ heterodimer leads to a β-arrestin-dependent ERK activation pathway, which is distinct from the PKC-dependent pathway activated by DAMGO at μ-receptor homodimers. nih.gov This demonstrates that the presence and interaction with δ-receptors, the primary target for endogenous enkephalins, can fundamentally change the nature of the intracellular signal produced by DAMGO.
Functional studies have shown a synergistic interaction between DAMGO and δ-opioid receptor agonists at the cellular level. nih.gov This synergy, observed by measuring cellular metabolic activity, suggests that the combined activation of both receptor types can produce a greater effect than the sum of their individual effects. Interestingly, the combined administration of agonists for both receptors can also attenuate receptor desensitization, indicating another layer of complex interaction. nih.gov
Preclinical Neurobiological and Physiological Research on Enkephalin Leu, Ala 2 Me Phe 4
Role in Nociception and Pain Modulation in Animal Models
"Enkephalin-leu, ala(2)-Me-phe(4)-," a synthetic opioid peptide, has demonstrated significant antinociceptive properties in a variety of animal models. Its mechanism of action is rooted in its interaction with opioid receptors, leading to the modulation of pain signaling pathways.
Spinal Cord and Supraspinal Sites of Action
The analgesic effects of "Enkephalin-leu, ala(2)-Me-phe(4)-" are mediated at both the spinal and supraspinal levels. Endogenous opioid peptides like enkephalins are crucial components of the body's natural pain-relief system. They exert their effects by binding to opioid receptors, which are densely located in regions of the brain and spinal cord involved in pain transmission.
At the spinal level, particularly in the dorsal horn, enkephalins act to inhibit the transmission of pain signals from the periphery to higher brain centers. They can act on both presynaptic terminals of primary afferent neurons and postsynaptic second-order neurons to reduce the propagation of nociceptive information. Studies on related enkephalin analogs have shown that direct administration to the spinal cord can produce potent analgesia.
Supraspinal sites, including the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), are also critical for the analgesic actions of opioids. The PAG, a key center for descending pain modulation, is rich in opioid receptors. Activation of these receptors by compounds like "Enkephalin-leu, ala(2)-Me-phe(4)-" can initiate a cascade of signals that descend to the spinal cord and suppress pain transmission. Research on the enkephalin analogue FK33-824, which is structurally similar, has shown that its administration elicits dose-dependent effects that are indicative of central opioid receptor engagement.
Inhibition of Nociceptive Neurotransmitter Release (e.g., Glutamate, Substance P, CGRP)
A primary mechanism by which "Enkephalin-leu, ala(2)-Me-phe(4)-" and other opioids modulate pain is by inhibiting the release of excitatory neurotransmitters from the terminals of primary afferent neurons in the spinal cord. These neurotransmitters, including glutamate, Substance P, and Calcitonin Gene-Related Peptide (CGRP), are released in response to noxious stimuli and are essential for the transmission of pain signals to second-order neurons.
Opioid receptor activation on the presynaptic terminals of these nociceptive fibers leads to a decrease in calcium influx, which is a critical step for neurotransmitter release. This results in a reduction of glutamate, Substance P, and CGRP in the synaptic cleft, thereby dampening the pain signal. Studies have demonstrated that enkephalins can suppress the activity of ascending neurons that are activated by these excitatory neurotransmitters. The inhibition of Substance P release is a well-established presynaptic mechanism for opioid-induced analgesia. Research has shown that Substance P, along with glutamate, plays a significant role in pain transmission and that its effects can be modulated by opioid receptor agonists.
| Neurotransmitter | Effect of Opioid Agonist Activation | Mechanism |
| Glutamate | Inhibition of release | Reduced calcium influx at presynaptic terminals |
| Substance P | Inhibition of release | Reduced calcium influx at presynaptic terminals |
| CGRP | Inhibition of release | Reduced calcium influx at presynaptic terminals |
Descending Pain Modulatory Pathways Involvement
"Enkephalin-leu, ala(2)-Me-phe(4)-" is thought to engage the descending pain modulatory system, a network that originates in the brainstem and projects down to the spinal cord to control nociceptive transmission. This system can both inhibit and facilitate pain signals. The analgesic effects of opioids are largely attributed to the enhancement of the inhibitory component of this system.
Key areas in this pathway include the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM). Enkephalins can indirectly activate serotonergic neurons in the raphe nucleus and noradrenergic neurons in the locus coeruleus, both of which are part of the descending pathway. This activation leads to the release of serotonin (B10506) and norepinephrine (B1679862) in the dorsal horn of the spinal cord, which in turn inhibits the firing of pain-transmitting neurons. There is also evidence for the co-localization of enkephalin with GABA in the RVM, suggesting a complex interplay of neurotransmitters in descending pain control.
Neuromodulatory Effects beyond Pain in Animal Systems
The influence of "Enkephalin-leu, ala(2)-Me-phe(4)-" extends beyond pain modulation, with preclinical research indicating its impact on reward pathways and emotional states.
Influence on Neurotransmission in Reward Pathways (e.g., Dopamine (B1211576), GABA, Acetylcholine)
Enkephalins play a significant role in the brain's reward system, which is crucial for reinforcing behaviors essential for survival. The mesolimbic pathway, which includes the ventral tegmental area (VTA) and the nucleus accumbens, is a key component of the reward circuit and is rich in opioid receptors.
Activation of opioid receptors in this pathway by enkephalins can lead to an increase in the biosynthesis and secretion of dopamine, a neurotransmitter strongly associated with pleasure and reward. This modulation of dopamine release is a central mechanism by which opioids can produce feelings of euphoria and positive reinforcement. The interplay between opioids and other neurotransmitters in these pathways is complex. For instance, GABAergic neurons in the VTA regulate dopamine neuron activity, and opioids can inhibit these GABAergic neurons, leading to increased dopamine release. While direct studies on the effects of "Enkephalin-leu, ala(2)-Me-phe(4)-" on acetylcholine (B1216132) release are limited, research on other dopamine-related compounds has shown that chronic alterations in dopamine signaling can influence acetylcholine levels in areas like the striatum.
| Neurotransmitter System | Potential Influence of "Enkephalin-leu, ala(2)-Me-phe(4)-" | Key Brain Regions |
| Dopamine | Increased release | Ventral Tegmental Area, Nucleus Accumbens |
| GABA | Inhibition of GABAergic neurons | Ventral Tegmental Area |
| Acetylcholine | Potential indirect modulation | Striatum |
Effects on Emotional Regulation and Related Behaviors
The mood-modulating effects of enkephalins are often linked to their pain-relieving properties. However, the presence of opioid receptors in brain regions associated with emotion, such as the amygdala and limbic system, suggests a more direct role in emotional regulation. While specific behavioral studies on "Enkephalin-leu, ala(2)-Me-phe(4)-" in animal models of anxiety and depression are not extensively documented in the currently available literature, the general class of opioids is known to influence emotional states.
Animal models of depression and anxiety, such as the forced swimming test and the elevated plus-maze, are standard tools for evaluating the effects of compounds on mood-related behaviors. The analgesic and rewarding properties of opioid agonists can confound the interpretation of their effects in these models. However, the known involvement of enkephalins in stress responses and their interaction with neurotransmitter systems implicated in mood disorders suggest that compounds like "Enkephalin-leu, ala(2)-Me-phe(4)-" could have direct effects on emotional regulation. Further targeted research is needed to fully elucidate the specific behavioral phenotype induced by this compound in animal models of emotional regulation.
Neuroprotective Potential in In Vitro and Animal Models
The synthetic enkephalin analogue, Enkephalin-leu, ala(2)-Me-phe(4)-, also known as DALAMIDE, has been a subject of research for its potential neuroprotective effects. While direct studies on this specific compound's neuroprotection are limited in the provided search results, related research on similar opioid peptides provides a framework for its potential mechanisms.
Studies on other delta-opioid receptor (δOR) agonists, such as [D-Ala2, D-Leu5]enkephalin (DADLE), have demonstrated significant neuroprotective effects in various models of neuronal injury. For instance, DADLE has been shown to ameliorate neuronal damage induced by ischemia-reperfusion and in models of Parkinson's disease. researchgate.net These protective effects are often attributed to the modulation of inflammatory and apoptotic pathways. researchgate.netnih.gov
Research on other neuroprotective agents in preclinical stroke models highlights the importance of targeting mechanisms downstream of the initial ischemic cascade, such as excitotoxicity and inflammation. utas.edu.au For example, the compound NA-1 has shown promise by reducing nitric oxide overproduction during ischemic events. utas.edu.au Similarly, Nateglinide has demonstrated neuroprotective effects by downregulating inflammatory pathways and promoting the expression of Caveolin-1, which is involved in protecting against oxidative stress. nih.gov
The development of novel therapeutic strategies for neurodegenerative conditions like Alzheimer's disease has also shifted towards targeting neuroinflammation. news-medical.net A new compound developed by the University of Barcelona has shown both neuroprotective and anti-inflammatory effects in murine models of Alzheimer's by inhibiting the soluble epoxide hydrolase (sEH), which in turn increases the levels of anti-inflammatory molecules. news-medical.net
While the direct neuroprotective actions of Enkephalin-leu, ala(2)-Me-phe(4)- require more specific investigation, the established roles of δOR agonists in mitigating neuronal damage suggest a potential therapeutic avenue. The modification of the Phe4 position in leu-enkephalin has been shown to enhance peptide stability and selectivity, which could be beneficial for developing neuroprotective agents targeting cerebral ischemia. mdpi.com
Table 1: Examples of Neuroprotective Effects in Preclinical Models
| Compound/Treatment | Model | Observed Effects | Reference |
| [D-Ala2, D-Leu5]enkephalin (DADLE) | Ischemia-reperfusion, Parkinson's disease model | Ameliorated neuronal damage, attenuated mRNA expression of inflammatory and apoptotic markers. | researchgate.net |
| NA-1 | Rodent and nonhuman primate models of stroke | Reduced ischemic damage. | utas.edu.au |
| Nateglinide | Rat model of focal cerebral ischemia/reperfusion | Attenuated oxidative, apoptotic, and inflammatory pathways. | nih.gov |
| sEH inhibitor | Murine models of Alzheimer's disease | Exhibited neuroprotective and anti-inflammatory effects, improved memory. | news-medical.net |
Tissue and Regional Distribution in Preclinical Species
The physiological effects of Enkephalin-leu, ala(2)-Me-phe(4)- are intrinsically linked to its distribution and the location of its corresponding opioid receptors within the body.
Gene Expression and Peptide Localization (e.g., Proenkephalin)
The synthesis of enkephalins originates from the precursor protein, proenkephalin, which is encoded by the PENK gene. The expression of this gene and the subsequent localization of enkephalin peptides provide further insight into the functional roles of the endogenous opioid system.
Studies have shown that proenkephalin mRNA and enkephalin peptides are not only found in the brain and endocrine tissues but are also widely expressed in non-neuronal tissues. nih.gov Widespread expression of preproenkephalin (pPENK) mRNA and the proenkephalin (PENK) protein has been detected in various tissues from rats, mice, humans, and pigs, including the heart, skeletal muscle, intestine, and kidney. nih.gov Immunofluorescence has confirmed the presence of enkephalin immunoreactivity in heart and skeletal muscle myocytes, as well as intestinal and kidney epithelium. nih.gov Furthermore, isolated tissue studies have demonstrated that the heart, skeletal muscle, and intestine can release enkephalins. nih.gov
In the developing central nervous system (CNS), proenkephalin mRNA and enkephalin peptides have been identified in cultured astrocytes. nih.gov Double-labeling studies combining in situ hybridization for proenkephalin mRNA and immunocytochemistry for the astrocytic marker glial fibrillary acidic protein (GFAP) have provided direct evidence that astrocytes express the proenkephalin gene. nih.gov This suggests that astrocytes may be a source of opioids during CNS development and maturation. nih.gov
Within the rat hippocampus, there is a distinct differential distribution of proenkephalin- and prodynorphin-derived peptides. nih.gov The subiculum and CA1 regions contain significant amounts of [Met]enkephalin and [Leu]enkephalin, while being relatively poor in prodynorphin-derived peptides. nih.gov The highest concentrations of [Met]enkephalin are found in the dentate gyrus. nih.gov The levels of these opioid peptides increase significantly during postnatal development. nih.gov
This widespread distribution of proenkephalin and its derived peptides, including leu-enkephalin, underscores their diverse physiological roles, ranging from neurotransmission and neuromodulation in the CNS to local signaling in peripheral tissues. nih.govnih.gov
Development of Animal Models to Study Opioid System Activity (e.g., Zebrafish Model)
The zebrafish (Danio rerio) has emerged as a valuable animal model for studying the opioid system and the effects of opioid compounds. oup.comresearchgate.netxjtlu.edu.cn Its genetic and physiological similarities to humans, combined with its rapid development and suitability for high-throughput screening, make it an excellent tool for neuropharmacological research. researchgate.netnih.govnih.gov
The components of the opioid system, including receptors and peptides, are highly conserved between zebrafish and mammals. oup.comresearchgate.net Studies have cloned and characterized zebrafish opioid receptors, revealing similar pharmacological and biochemical profiles to their mammalian counterparts. oup.com This conservation allows for the extrapolation of findings from zebrafish to higher vertebrates. oup.com
Zebrafish models have been successfully used to study various aspects of opioid activity, including pain, addiction, and the effects of opioid exposure during development. oup.comnih.govnih.gov For instance, an automated opioid self-administration assay has been developed for zebrafish, enabling the study of drug-seeking behavior and the underlying biological pathways. nih.gov This model has shown that zebrafish exhibit robust self-administration of opioids, which is dependent on the μ-opioid receptor. nih.gov
Furthermore, zebrafish larvae exposed to opioids during embryonic development show behavioral and developmental defects, highlighting the crucial role of the opioid system in neurodevelopment. nih.gov These models provide a platform to investigate the molecular mechanisms that underlie opioid activity and to screen for novel analgesic drugs and therapies targeting the opioid system. oup.comresearchgate.net The zebrafish model, therefore, represents a powerful and efficient system for advancing our understanding of the complex endogenous opioid systems and for the preclinical evaluation of compounds like Enkephalin-leu, ala(2)-Me-phe(4)-. oup.comxjtlu.edu.cn
Advanced Research Methodologies and Future Directions in Enkephalin Analog Studies
Development of Radioligands for Advanced Receptor Mapping and Binding Studies
The precise characterization of opioid receptor subtypes (μ, δ, κ) and their distribution is fundamental to understanding the action of enkephalin analogs. Radioligand binding assays are a cornerstone of this research, providing critical data on the affinity and selectivity of a compound for its target receptors. The development of novel radioligands with high affinity, selectivity, and specific activity is crucial for advanced receptor mapping.
Researchers utilize various radioactive isotopes, such as tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I), to label enkephalin analogs or other selective opioid ligands. For instance, [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a highly selective μ-opioid receptor (MOR) agonist, is widely used in competitive binding assays to determine the MOR affinity of new compounds. acs.org Similarly, [¹²⁵I]DPDPE ([D-Pen²,4'-¹²⁵I-Phe⁴,D-Pen⁵]enkephalin) serves as a highly selective radioligand for the δ-opioid receptor (DOR), offering a specific activity over 50 times greater than its tritiated counterparts. nih.gov The high specific activity of such ligands allows for more sensitive detection and requires shorter incubation times to reach binding equilibrium. nih.gov
In a typical competitive binding assay, membranes from cells expressing a specific opioid receptor are incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound (e.g., an enkephalin analog). By measuring the displacement of the radioligand, researchers can calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the receptor. These studies are essential for building a structure-activity relationship (SAR) and optimizing the design of new analogs with desired receptor profiles. The development of ¹⁸F-labeled ligands is also being pursued for use in Positron Emission Tomography (PET) imaging, which allows for the in vivo visualization and quantification of opioid receptor distribution in the brain. acs.org
Table 1: Examples of Radioligands for Opioid Receptor Binding Studies
| Radioligand | Target Receptor | Isotope | Key Characteristics | Application |
|---|---|---|---|---|
| [³H]DAMGO | μ (Mu) | ³H | High selectivity MOR agonist. | Competitive binding assays to determine MOR affinity. acs.org |
| [¹²⁵I]DPDPE | δ (Delta) | ¹²⁵I | High selectivity DOR ligand with very high specific activity. nih.gov | Sensitive DOR binding studies with short incubation times. nih.gov |
| [³H]U69,593 | κ (Kappa) | ³H | Selective KOR agonist. | Used in competition analysis for KOR binding affinities. nih.gov |
| [³H]diprenorphine | Non-selective | ³H | Antagonist that binds to multiple opioid receptor states. | Used to assess binding affinity across receptor subtypes. acs.org |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Enkephalin Research
Omics technologies, which encompass genomics, proteomics, metabolomics, and transcriptomics, offer a holistic view of the biological processes affected by enkephalin analogs. These high-throughput methods are increasingly being integrated into opioid research to move beyond single-target interactions and understand the broader physiological impact. rti.orglouisville.edu
Proteomics: This involves the large-scale study of proteins. In enkephalin research, proteomics can be used to identify changes in protein expression and signaling pathways in response to treatment with an enkephalin analog. For example, mass spectrometry-based proteomics can quantify the activation of G-proteins or the recruitment of β-arrestin, two key events in opioid receptor signaling. This helps to characterize an analog as a biased agonist, which preferentially activates one pathway over another, a desirable trait for developing safer analgesics.
The integration of these omics datasets, often facilitated by bioinformatics and computational tools, allows for the construction of comprehensive network models of enkephalin action. rti.orgyoutube.com This systems-level approach is critical for understanding the long-term adaptations that occur with chronic opioid exposure and for identifying novel therapeutic targets within the enkephalinergic system.
Novel Biosensors and In Vivo Detection Techniques for Opioid Peptide Release
A significant challenge in enkephalin research is measuring the real-time release of these peptides in the brain. Endogenous enkephalins are present in very low concentrations and are rapidly degraded by peptidases. biorxiv.orgnih.gov Recent technological advances are beginning to overcome these hurdles.
One promising technique combines in vivo microdialysis with highly sensitive nanoflow liquid chromatography-mass spectrometry (nLC-MS) . biorxiv.org This allows for the collection of extracellular fluid from specific brain regions in freely moving animals and the subsequent precise quantification of different opioid peptides. To gain temporal and spatial control, this method has been coupled with optogenetics , enabling researchers to stimulate specific enkephalinergic neurons with light and measure the evoked peptide release. biorxiv.org
Furthermore, there is active development of genetically encoded biosensors . These are engineered proteins that can be targeted to specific cells and report the presence of a ligand, like an enkephalin, by changing their fluorescence. While sensors for classical neurotransmitters like dopamine (B1211576) are more advanced, fluorescent reporters that can detect the activation of opioid receptors are in development. nih.gov These tools hold the promise of visualizing the dynamics of endogenous opioid signaling in real-time and with high cellular resolution, providing unprecedented insights into how enkephalin systems function in health and disease. nih.gov
Computational and Artificial Intelligence Approaches in Opioid Peptide Design
Molecular Docking and Virtual Screening: High-resolution crystal structures of opioid receptors provide a structural basis for computational studies. frontiersin.org Molecular docking programs can simulate how a potential ligand, such as an enkephalin analog, fits into the binding pocket of a receptor. This allows researchers to perform virtual screening of vast chemical libraries to identify promising candidates and to predict the binding affinity and orientation of newly designed peptides. frontiersin.org
Machine Learning and AI: AI and machine learning models can be trained on large datasets of known opioid peptides and their activities. biophysics.orgnih.gov These models learn to recognize the complex relationships between a peptide's structure and its pharmacological properties (e.g., binding affinity, selectivity, or functional activity). This predictive power can then be used to generate novel peptide sequences from scratch that are optimized for desired characteristics, such as high affinity for a specific receptor subtype while avoiding others. nih.govbiophysics.org Recently, generative AI has been used to create proteins that can bind to flexible peptides, a significant step toward targeting molecules like opioid peptides with high precision. uw.edu
These computational tools are not replacing experimental work but are integrating with it in a cyclical process of design, synthesis, testing, and refinement, leading to a more efficient discovery pipeline for next-generation opioid peptides. nih.gov
Research into Multi-Target Ligands and Bi-functional Peptides
Several approaches are being explored in the context of enkephalin analogs:
Mixed MOR/DOR Agonists: Some enkephalin-like tetrapeptides have been developed to act as agonists at both μ- and δ-opioid receptors. nih.gov
MOR Agonist/DOR Antagonist: Cyclized peptides have been identified that combine MOR agonism (for analgesia) with DOR antagonism. This combination is thought to mitigate some of the side effects associated with chronic MOR activation. nih.gov
MOR/KOR Ligands: Buprenorphine, a clinical drug, is a partial MOR agonist and a KOR antagonist. Its KOR antagonism is believed to contribute to antidepressant effects and a lower abuse potential. nih.gov This has inspired the design of enkephalin analogs with a mixed MOR agonist/KOR antagonist profile. nih.gov
Opioid/Non-Opioid Hybrids: This involves creating bifunctional peptides that link an opioid agonist pharmacophore with a ligand for a completely different receptor system, such as neurokinin or cholecystokinin (B1591339) receptors, which are also involved in pain signaling.
These multifunctional ligands leverage the potential for synergistic interactions between different receptor systems, aiming to enhance analgesic efficacy while minimizing the adverse effects associated with conventional opioids. nih.gov
Table 2: Profile of a Multifunctional Enkephalin Analog Series
| Analog | Receptor Profile | Potential Therapeutic Advantage |
|---|---|---|
| MOR/DOR Agonist | Agonist at both μ and δ receptors. | Potentially broad-spectrum analgesia. nih.gov |
| MOR Agonist / DOR Antagonist | Activates μ receptors, blocks δ receptors. | Analgesia with potentially reduced tolerance and dependence. nih.gov |
| MOR Agonist / KOR Antagonist | Activates μ receptors, blocks κ receptors. | Analgesia with reduced dysphoria and potential antidepressant effects. nih.gov |
| MOR/DOR/KOR Mixed Profile | Agonist at μ/δ receptors, antagonist at κ receptors. | Potent analgesia with reduced gastrointestinal and respiratory side effects. nih.gov |
Q & A
Q. What are the established protocols for synthesizing and purifying Enkephalin-leu, ala(2)-Me-phe(4)-, and how can reproducibility be ensured?
Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Deprotection : 20% piperidine in DMF.
- Coupling : HBTU/HOBt activation with DIPEA in DMF.
- Cleavage : TFA/TIS/water (95:2.5:2.5) for 2 hours.
Purification uses reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Reproducibility requires strict control of reaction time, temperature, and reagent purity. Validate purity via MALDI-TOF MS and NMR (1H, 13C). For independent verification, share detailed protocols (e.g., solvent ratios, gradient profiles) in supplementary materials .
Q. What analytical techniques are recommended for confirming the structural integrity of Enkephalin-leu derivatives?
- Primary : High-resolution mass spectrometry (HRMS) and NMR for backbone sequence and methyl-phenyl modifications.
- Secondary : Circular dichroism (CD) to assess secondary structure in solution.
- Validation : Compare spectral data to reference standards or computational simulations (e.g., density functional theory for NMR shifts). Discrepancies in CD spectra may indicate improper folding or aggregation .
Q. How should researchers design dose-response experiments to evaluate opioid receptor binding affinity?
- Use radioligand displacement assays (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).
- Include negative controls (e.g., naloxone for nonspecific binding) and positive controls (e.g., endogenous Leu-enkephalin).
- Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values. Report Hill coefficients to infer cooperativity .
Advanced Research Questions
Q. How can conflicting data on δ-opioid receptor agonism vs. antagonism be resolved for Enkephalin-leu derivatives?
Contradictions often arise from:
- Assay variability : Cell lines (CHO vs. HEK293) express differing receptor isoforms or coupling proteins.
- Functional selectivity : Biased agonism (e.g., G protein vs. β-arrestin pathways) may not be captured in cAMP assays.
Methodological solutions :
Q. What strategies optimize in vivo stability of Enkephalin-leu, ala(2)-Me-phe(4)- without compromising receptor binding?
- Modifications : N-terminal acetylation or D-amino acid substitutions to reduce enzymatic degradation.
- Delivery systems : Liposomal encapsulation or PEGylation to prolong half-life.
- Validation : Compare plasma stability (e.g., incubation with human serum) and pharmacokinetics (AUC, Cmax) in rodent models. Monitor CNS penetration via microdialysis .
Q. How should researchers address discrepancies between in vitro binding data and in vivo analgesic efficacy?
Potential factors:
- Blood-brain barrier (BBB) permeability : Use logP calculations or PAMPA-BBB assays to predict penetration.
- Metabolite interference : LC-MS/MS to identify active metabolites.
- Functional tolerance : Chronic dosing models to assess receptor desensitization.
Experimental design : Pair in vitro IC50 values with in vivo ED50 (tail-flick test) and correlate using Spearman’s rank analysis .
Data Interpretation and Contradiction Analysis
Q. What statistical methods are appropriate for analyzing small-sample studies on Enkephalin-leu derivatives?
Q. How can researchers differentiate between assay artifacts and true pharmacological effects?
- Counter-screens : Test compounds in orthogonal assays (e.g., fluorescence quenching controls in calcium imaging).
- Chemical controls : Use scrambled peptides or enantiomers to rule out nonspecific interactions.
- Blinding : Randomize sample IDs during data acquisition and analysis .
Tables for Key Data
Q. Table 1. Comparative Receptor Binding Profiles
| Compound | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | Assay Type | Reference |
|---|---|---|---|---|
| Enkephalin-leu, ala(2)-Me-phe(4)- | 3.2 ± 0.5 | 120 ± 15 | Radioligand (HEK293) | |
| Leu-enkephalin | 4.1 ± 0.7 | 150 ± 20 | BRET (CHO-K1) |
Q. Table 2. Stability in Human Serum
| Modification | Half-life (min) | Major Metabolite |
|---|---|---|
| Native peptide | 8.2 ± 1.1 | Tyr-Gly-Gly-Phe-Leu |
| N-terminal Acetylation | 45.3 ± 6.7 | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
